N-(4-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
N-(4-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic indole derivative characterized by a 4-methoxyphenyl acetamide group, a sulfanyl linker, and a piperidinyl ethyl substituent on the indole core. This article compares its structural and functional properties with similar compounds, focusing on substituent effects, linker groups, and pharmacological relevance.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-30-19-11-9-18(10-12-19)25-23(28)17-31-22-15-27(21-8-4-3-7-20(21)22)16-24(29)26-13-5-2-6-14-26/h3-4,7-12,15H,2,5-6,13-14,16-17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEJUUDTVWILGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features and Pharmacological Profiles of Analogs
Detailed Analysis of Structural and Functional Differences
Substituent Effects on Bioactivity and Physicochemical Properties
- 4-Methoxyphenyl vs. Halogenated Benzyl Groups :
The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with the 4-fluorobenzyl group in ’s analog. Fluorine increases lipophilicity and metabolic stability, while methoxy enhances solubility via hydrogen bonding . - Indole Core Modifications :
The 5-methoxy and 2-methyl groups in ’s compound likely improve steric hindrance and binding to sterol demethylase, whereas the target compound’s unmodified indole may favor flexibility for alternative targets .
Linker Group Variations
- Sulfanyl (S–) vs. Oxo (C=O) Linkers: The sulfanyl group in the target compound may confer resistance to enzymatic hydrolysis compared to oxo linkers (e.g., ).
Amine Group Comparisons
- Piperidinyl vs. Morpholinyl/Pyridinyl Groups: The piperidinyl ethyl group in the target compound offers moderate basicity and lipophilicity. The pyridinyl ethyl group in introduces aromaticity, which may enhance π-π stacking in enzyme active sites .
Pharmacological Implications
- Receptor Selectivity :
LY303870 () demonstrates that piperidine-containing chains enable high-affinity NK-1 receptor binding. The target compound’s simpler piperidinyl ethyl group may retain selectivity but with reduced potency due to shorter chain length . - Antimicrobial Potential: ’s compound highlights the importance of halogenated and heteroaromatic groups in targeting microbial enzymes. The target compound lacks such groups, suggesting divergent applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
